(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a prop-2-enamide backbone
Mechanism of Action
Target of Action
The primary target of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is the transcription factor NF-κB . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
This compound interacts with NF-κB, attenuating its activation . This interaction results in a significant reduction in the inflammatory response . The compound’s inhibitory effect on NF-κB activity is comparable to that of the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection . By inhibiting NF-κB, the compound can reduce inflammation and potentially influence other downstream effects related to this pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting NF-κB, the compound can decrease the level of inflammation in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 3,4-difluorophenylacrylonitrile. This intermediate is then subjected to a reaction with an appropriate amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.
(2Z)-2-cyano-3-(3,4-dimethylphenyl)prop-2-enamide: Similar structure but with methyl groups instead of fluorine.
(2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBBBCCHVDJHI-CLTKARDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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